Casomorphin, trp(3)-
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Overview
Description
Casomorphin, trp(3)- is an opioid peptide derived from the digestion of the milk protein casein. It is a type of β-casomorphin, which is released during the gastrointestinal digestion of β-casein from human and bovine milk . These peptides exhibit morphine-like activity and have the ability to bind to endogenous opioid receptors .
Preparation Methods
Casomorphins, including Casomorphin, trp(3)-, are typically produced during the gastrointestinal digestion of milk proteins. This process can be simulated in vitro using specific enzymes that mimic the digestive process . Industrial production methods involve the fermentation of milk proteins, which also leads to the release of casomorphins .
Chemical Reactions Analysis
Casomorphin, trp(3)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Casomorphin, trp(3)- has a wide range of scientific research applications. In chemistry, it is studied for its unique opioid properties and its ability to bind to opioid receptors . In biology, it is used to investigate the effects of opioid peptides on various physiological processes, including gut motility, electrolyte absorption, and immune response . In medicine, casomorphins are explored for their potential therapeutic applications, such as pain relief and anti-inflammatory effects . Additionally, casomorphins are studied in the context of food science and nutrition, particularly in relation to their impact on human health .
Mechanism of Action
The mechanism of action of Casomorphin, trp(3)- involves its binding to opioid receptors, which are part of the endogenous opioid system . This binding leads to the activation of various signaling pathways, resulting in physiological effects such as analgesia, sedation, and modulation of immune response . The molecular targets of casomorphins include μ, δ, and κ opioid receptors .
Comparison with Similar Compounds
Casomorphin, trp(3)- is similar to other β-casomorphins, such as β-casomorphin-5 and β-casomorphin-7 . These compounds share similar structures and opioid activities but differ in their amino acid sequences and specific physiological effects . For example, β-casomorphin-7 is known for its prolonged effect, while β-casomorphin-5 is the most active among the β-casomorphins . The uniqueness of Casomorphin, trp(3)- lies in its specific amino acid sequence and its distinct binding affinity to opioid receptors .
Properties
CAS No. |
134406-64-7 |
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Molecular Formula |
C32H38N6O7 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H38N6O7/c33-23(15-19-9-11-21(39)12-10-19)31(44)37-13-4-8-27(37)30(43)36-25(16-20-17-34-24-6-2-1-5-22(20)24)32(45)38-14-3-7-26(38)29(42)35-18-28(40)41/h1-2,5-6,9-12,17,23,25-27,34,39H,3-4,7-8,13-16,18,33H2,(H,35,42)(H,36,43)(H,40,41)/t23-,25-,26-,27-/m0/s1 |
InChI Key |
PRQYYQIJLHOBDO-MNUOIFNESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NCC(=O)O |
Origin of Product |
United States |
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